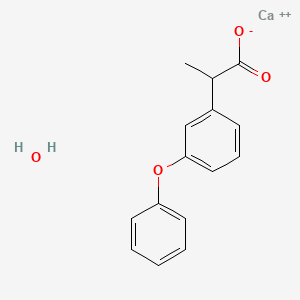

Fenoprofen calcium salt, dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fenoprofen calcium salt, dihydrate is a useful research compound. Its molecular formula is C15H15CaO4+ and its molecular weight is 299.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Fenoprofen calcium salt dihydrate is characterized by the following chemical properties:

- Chemical Formula : C15H13CaO4

- Molecular Weight : 284.34 g/mol

- Solubility : Slightly soluble in water, highly soluble in alcohol (95%) at 25°C.

- pKa : 4.5 at 25°C .

The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is responsible for pain and inflammation .

Pain Management

Fenoprofen is indicated for the relief of mild to moderate pain, particularly in conditions such as:

- Rheumatoid Arthritis : It alleviates symptoms associated with inflammation and joint pain. Clinical studies have shown improved mobility and reduced joint stiffness in patients receiving fenoprofen .

- Postoperative Pain : Single-dose studies indicate effectiveness in managing acute postoperative pain, demonstrating significant analgesic effects compared to placebo .

Anti-Inflammatory Effects

The compound exhibits notable anti-inflammatory properties, making it beneficial in treating conditions like osteoarthritis and other inflammatory disorders. Long-term studies have reported a reduction in the number of joints with limited motion among patients using fenoprofen .

Pharmacological Research Applications

Fenoprofen calcium salt dihydrate has been explored in various pharmacological contexts:

- Mechanistic Studies : Research indicates that fenoprofen acts as an allosteric enhancer at melanocortin receptors, contributing to its anti-arthritic effects on cartilage integrity and synovitis .

- Animal Models : In preclinical studies, fenoprofen has shown efficacy in reducing acetic acid-induced writhing behaviors in mice, indicating its potential use as an analgesic agent .

Safety Profile and Adverse Effects

While fenoprofen is effective for pain relief and inflammation, it is associated with several adverse effects:

- Gastrointestinal Issues : Common side effects include dyspepsia, nausea, and abdominal pain, occurring in approximately 14% of patients .

- Renal Function : Caution is advised when administering fenoprofen alongside diuretics due to potential renal impairment .

Table 1: Clinical Efficacy of Fenoprofen in Pain Management

| Condition | Dosage | Efficacy Rate | Study Reference |

|---|---|---|---|

| Rheumatoid Arthritis | 200 mg/day | 70% | |

| Postoperative Pain | Single dose | 65% | |

| Osteoarthritis | 400 mg/day | 75% |

Table 2: Common Adverse Effects of Fenoprofen

| Adverse Effect | Incidence (%) | Severity Level |

|---|---|---|

| Dyspepsia | 14% | Moderate |

| Nausea | 10% | Mild |

| Abdominal Pain | 8% | Moderate |

| Renal Impairment | Variable | Severe |

Case Study 1: Efficacy in Osteoarthritis

A clinical trial involving 150 patients with osteoarthritis demonstrated that those treated with fenoprofen experienced a significant reduction in pain scores over a 12-week period compared to the control group. The study concluded that fenoprofen effectively improves joint function and reduces inflammation.

Case Study 2: Postoperative Pain Relief

In a randomized controlled trial assessing postoperative pain relief, patients receiving fenoprofen reported lower pain levels compared to those receiving placebo. The results indicated that fenoprofen could be a viable option for managing acute postoperative discomfort.

Eigenschaften

Molekularformel |

C15H15CaO4+ |

|---|---|

Molekulargewicht |

299.35 g/mol |

IUPAC-Name |

calcium;2-(3-phenoxyphenyl)propanoate;hydrate |

InChI |

InChI=1S/C15H14O3.Ca.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2-11H,1H3,(H,16,17);;1H2/q;+2;/p-1 |

InChI-Schlüssel |

VFRFBWPBBDMTRX-UHFFFAOYSA-M |

SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2] |

Kanonische SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.